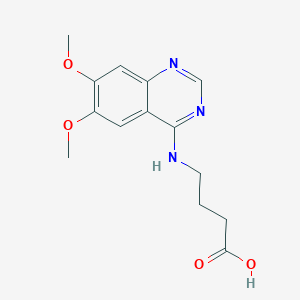
4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid is a chemical compound with a molecular weight of 2913 g/mol It is known for its unique structure, which includes a quinazoline ring substituted with dimethoxy groups and an amino butanoic acid side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized by reacting 2-amino-4,5-dimethoxybenzoic acid with formamide under high-temperature conditions to form 6,7-dimethoxyquinazoline.
Introduction of the Amino Group: The amino group is introduced by reacting 6,7-dimethoxyquinazoline with an appropriate amine, such as butylamine, under reflux conditions.
Formation of the Butanoic Acid Side Chain:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazoline derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid has a wide range of scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anticancer and anti-inflammatory agents.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation in affected tissues.
Vergleich Mit ähnlichen Verbindungen
4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid can be compared with other similar compounds, such as:
4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenol: Similar structure but with a phenol group instead of a butanoic acid side chain.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Contains a chloro group and lacks the butanoic acid side chain.
4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol: Similar structure but with a quinoline ring instead of a quinazoline ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
886499-95-2 |
|---|---|
Molekularformel |
C14H17N3O4 |
Molekulargewicht |
291.30 g/mol |
IUPAC-Name |
4-[(6,7-dimethoxyquinazolin-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C14H17N3O4/c1-20-11-6-9-10(7-12(11)21-2)16-8-17-14(9)15-5-3-4-13(18)19/h6-8H,3-5H2,1-2H3,(H,18,19)(H,15,16,17) |
InChI-Schlüssel |
DJOYFHXOCYKIBS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCCCC(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid](/img/structure/B11841377.png)
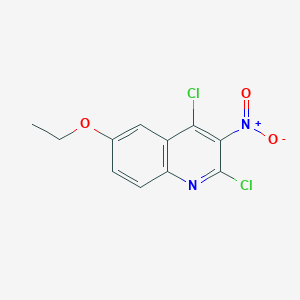
![2-Hydroxy-4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoic acid](/img/structure/B11841392.png)

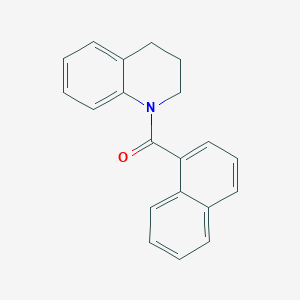
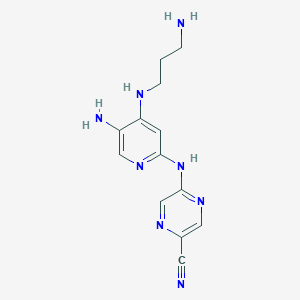



![2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine](/img/structure/B11841435.png)
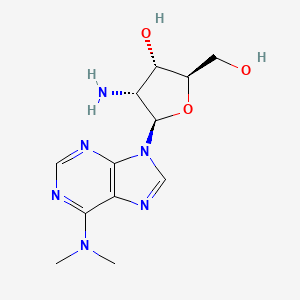


![[(5,7-Dichloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11841464.png)
